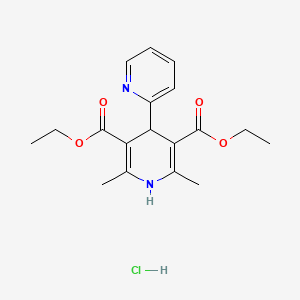
2,7-Dimethylocta-1,6-dien-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common method involves the separation of linalool from essential oils of plants such as lavender, coriander, and sweet basil . Another method involves the chemical synthesis from pinene, a compound found in pine trees .
Industrial Production Methods
Industrial production of linalool typically involves the extraction from plant sources or chemical synthesis. The extraction process includes steam distillation of essential oils, followed by purification steps to isolate linalool . Chemical synthesis methods may involve the use of catalysts and specific reaction conditions to achieve high yields of linalool .
Analyse Chemischer Reaktionen
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide and other derivatives.
Reduction: Hydrogenation of linalool produces dihydrolinalool and tetrahydrolinalool.
Substitution: Linalool can react with acids to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification reactions often use carboxylic acids and an acid catalyst.
Major Products
Oxidation: Linalool oxide, linalyl hydroperoxide.
Reduction: Dihydrolinalool, tetrahydrolinalool.
Substitution: Linalyl acetate, linalyl formate.
Wissenschaftliche Forschungsanwendungen
Linalool has a wide range of applications in scientific research:
Wirkmechanismus
Linalool exerts its effects through various molecular targets and pathways. It acts as an antagonist of the glutamatergic transmission and the NMDA receptor subunit 3A . This interaction leads to its neurotoxic effects on insects and its sedative properties in humans .
Vergleich Mit ähnlichen Verbindungen
Linalool is similar to other monoterpenoids such as geraniol and nerol. it is unique due to its distinct floral scent and its wide range of applications . Similar compounds include:
Geraniol: Another monoterpenoid with a rose-like scent.
Nerol: A cis-isomer of geraniol with a similar scent.
Linalyl acetate: An ester of linalool with a fruity scent.
Linalool’s versatility and pleasant aroma make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
22410-72-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,10-11H,3,5,7H2,1-2,4H3 |
InChI-Schlüssel |
MOANGYVAQJTAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C(=C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


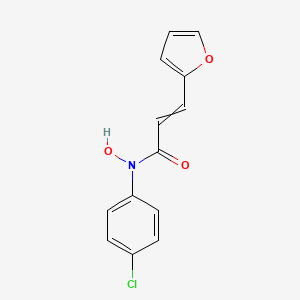
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


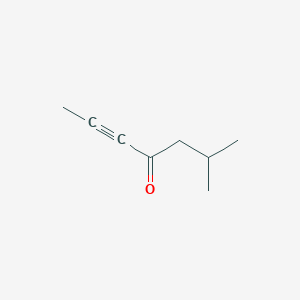
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
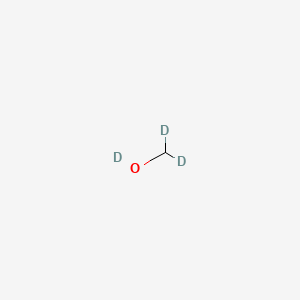

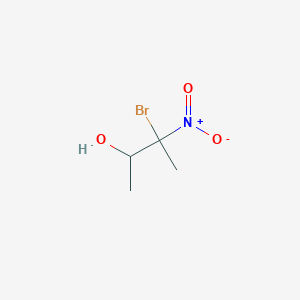

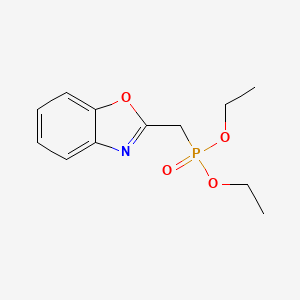
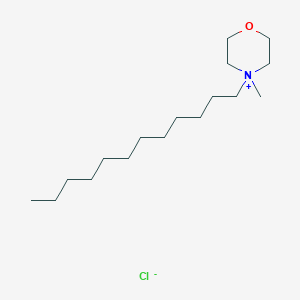
![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
